molecular formula C18H22N2O5S2 B7833118 (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7833118
M. Wt: 410.5 g/mol
InChI Key: RTOWAWTUGYWMNM-ROUUACIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a tetrahydrothiophene ring, a pyridinylmethyl group, and an ethoxyphenylsulfonyl moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the ethoxyphenylsulfonyl group through sulfonylation reactions. The pyridinylmethyl group is then attached via nucleophilic substitution reactions. Each step requires specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Industrial production often employs advanced techniques like automated synthesis and purification systems to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridinylmethyl or ethoxyphenylsulfonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in a variety of derivatives with modified functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its mechanism of action and potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its structural features may allow for the design of analogs with improved pharmacological properties, such as increased potency, selectivity, or reduced toxicity.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties could contribute to advancements in fields such as polymer science, nanotechnology, or green chemistry.

Mechanism of Action

The mechanism of action of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • {(3S,4R)-4-[(4-methoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-3-ylmethyl)amine
  • {(3S,4R)-4-[(4-ethoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-2-ylmethyl)amine
  • {(3S,4R)-4-[(4-ethoxyphenyl)sulfonyl]-1,1-dioxidotetrahydro-3-thienyl}(pyridin-4-ylmethyl)amine

Uniqueness

What sets (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-{[(PYRIDIN-3-YL)METHYL]AMINO}-1LAMBDA6-THIOLANE-11-DIONE apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique arrangement contributes to its distinct chemical reactivity and potential applications in various fields. The presence of the ethoxyphenylsulfonyl group, in particular, may impart unique properties that differentiate it from other related compounds.

Properties

IUPAC Name

(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-1,1-dioxo-N-(pyridin-3-ylmethyl)thiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5S2/c1-2-25-15-5-7-16(8-6-15)27(23,24)18-13-26(21,22)12-17(18)20-11-14-4-3-9-19-10-14/h3-10,17-18,20H,2,11-13H2,1H3/t17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTOWAWTUGYWMNM-ROUUACIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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